molecular formula C9H9FN2O2 B14814836 5-Cyclopropoxy-6-fluoropicolinamide

5-Cyclopropoxy-6-fluoropicolinamide

Cat. No.: B14814836
M. Wt: 196.18 g/mol
InChI Key: PJCRHYVPIUHXBA-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-fluoropicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-fluoropicolinamide typically involves the reaction of 6-fluoropicolinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-fluoropicolinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-6-fluoropicolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-fluoropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-fluoropicolinamide is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

5-cyclopropyloxy-6-fluoropyridine-2-carboxamide

InChI

InChI=1S/C9H9FN2O2/c10-8-7(14-5-1-2-5)4-3-6(12-8)9(11)13/h3-5H,1-2H2,(H2,11,13)

InChI Key

PJCRHYVPIUHXBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)N)F

Origin of Product

United States

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